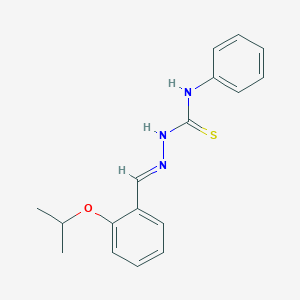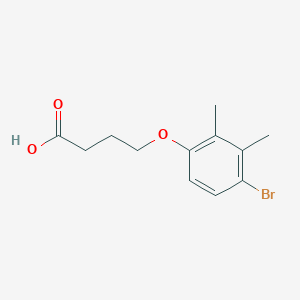![molecular formula C13H20N2O3S B241403 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide, also known as MPSP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells.
Wirkmechanismus
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which can inhibit tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has also been shown to have anti-inflammatory and neuroprotective effects. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of CAIX activity without affecting other carbonic anhydrase enzymes. However, one limitation is that 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide research. One area of interest is the development of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide analogs with improved solubility and potency. Another direction is the investigation of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide as a potential treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the combination of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-2-propanol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential as a cancer treatment. CAIX is overexpressed in many types of cancer, including breast, lung, and ovarian cancer, and is associated with poor prognosis and increased tumor aggressiveness. 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has been shown to inhibit CAIX activity, leading to decreased tumor growth and metastasis in preclinical models.
Eigenschaften
Produktname |
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide |
|---|---|
Molekularformel |
C13H20N2O3S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
2-methyl-N-[4-(propylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-9-14-19(17,18)12-7-5-11(6-8-12)15-13(16)10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
AZMWJGZSNNGKDS-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
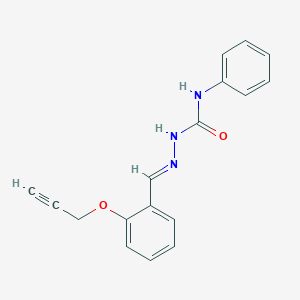
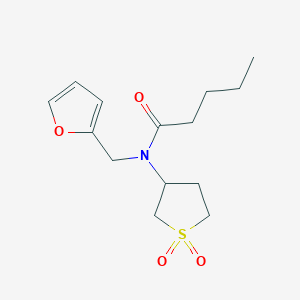
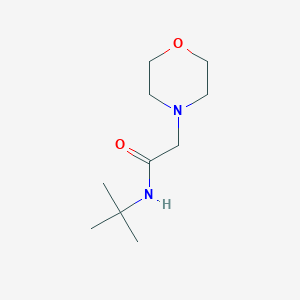
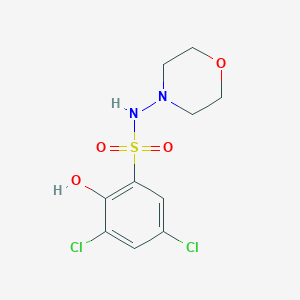
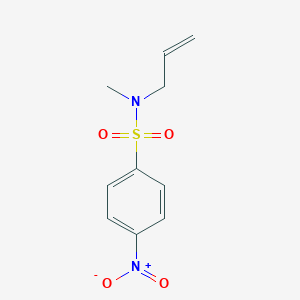
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
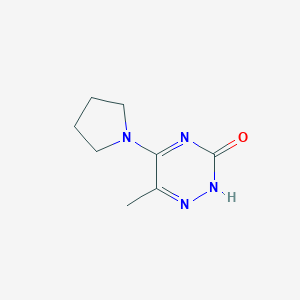
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
